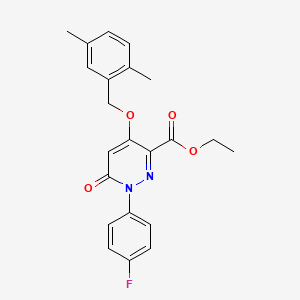

Ethyl 4-((2,5-dimethylbenzyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-((2,5-dimethylbenzyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a fluorinated aromatic system and a substituted benzyloxy group. Its structure comprises a pyridazine core with a ketone group at position 6, a 4-fluorophenyl substituent at position 1, and a 2,5-dimethylbenzyloxy moiety at position 2.

Properties

IUPAC Name |

ethyl 4-[(2,5-dimethylphenyl)methoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O4/c1-4-28-22(27)21-19(29-13-16-11-14(2)5-6-15(16)3)12-20(26)25(24-21)18-9-7-17(23)8-10-18/h5-12H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPDEEWMBDTMGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC2=C(C=CC(=C2)C)C)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 4-((2,5-dimethylbenzyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

Attachment of the Ethyl Ester Moiety: The ethyl ester group is incorporated through esterification reactions.

Final Coupling: The final step involves the coupling of the 2,5-dimethylbenzyl group to the pyridazine ring via an ether linkage.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Ethyl 4-((2,5-dimethylbenzyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-((2,5-dimethylbenzyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-((2,5-dimethylbenzyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Key Observations:

Substituent Electronic Effects :

- The 4-fluorophenyl group in the target compound introduces moderate electron-withdrawing effects, enhancing metabolic stability compared to the 3,5-dichlorophenyl group in , which is strongly electron-withdrawing but more lipophilic.

- The 2,5-dimethylbenzyloxy substituent (target compound) combines steric bulk with weak electron-donating methyl groups, contrasting with the trifluoromethyl group (), which is highly electron-withdrawing and lipophilic.

Lipophilicity (XLogP3) :

- The target compound’s XLogP3 (~3.8) is higher than (3.4) due to the bulky dimethylbenzyloxy group but lower than (~3.5) due to fluorine’s lower hydrophobicity compared to chlorine.

Polar Surface Area (TPSA) :

- All three compounds share similar TPSA (~59 Ų), suggesting comparable solubility profiles despite substituent differences.

Research Findings and Implications

Computational Predictions

- Molecular dynamics simulations suggest that the dimethylbenzyloxy group in the target compound may stabilize π-π stacking interactions with aromatic residues in enzyme binding sites, a feature absent in and .

Biological Activity

Chemical Structure and Properties

The chemical structure of Ethyl 4-((2,5-dimethylbenzyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 373.41 g/mol

This compound features a dihydropyridazine core substituted with a fluorophenyl group and an ether linkage, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridazines can effectively inhibit the growth of various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Antitumor Activity

Dihydropyridazine derivatives have been evaluated for their antitumor potential. In vitro studies reveal that such compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways. For instance, one study highlighted that certain pyridazine derivatives demonstrated cytotoxicity against human tumor cells, suggesting a promising avenue for cancer therapy .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups (like fluorine) enhances the biological activity of these compounds. This is attributed to their ability to stabilize reactive intermediates or enhance interactions with biological targets . The substitution pattern on the aromatic rings also plays a crucial role in modulating activity.

Case Study 1: Antimicrobial Evaluation

In a study investigating the antimicrobial efficacy of various dihydropyridazine derivatives, this compound was tested against several pathogens. The results indicated that it exhibited moderate to strong activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics used in clinical settings .

Case Study 2: Antitumor Activity in Cell Lines

Another significant investigation focused on the antitumor properties of this compound. It was tested against various cancer cell lines, including breast and colon cancer models. The findings revealed that the compound induced apoptosis through the activation of caspase pathways and showed synergistic effects when combined with existing chemotherapeutics .

Data Summary Table

| Biological Activity | Test Methodology | Results |

|---|---|---|

| Antimicrobial | Agar diffusion method | Moderate to strong inhibition against multiple strains |

| Antitumor | MTT assay on cancer cell lines | Induced apoptosis; effective in combination therapies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.